5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S2/c1-5-6(2)18-12(9(5)10(14)16)15-11(17)7-3-4-8(13)19-7/h3-4H,1-2H3,(H2,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHCOMJJJJHJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(S2)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by amide formation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amide formation can be achieved using carbamoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry found that derivatives of thiophene compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Study:
A series of experiments demonstrated that modifications to the thiophene structure enhanced the cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
1.2 Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. A study highlighted its effectiveness against a range of bacteria and fungi, suggesting a potential role in treating infections resistant to conventional antibiotics .
Case Study:
In vitro tests revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antimicrobial agents .
Agricultural Applications
2.1 Herbicidal Activity
Research indicates that this compound can be developed into an effective herbicide. Its structural attributes allow for selective inhibition of plant growth by targeting specific biochemical pathways in weeds without affecting crop plants .
Data Table: Herbicidal Efficacy
| Compound | Target Weed Species | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Amaranthus retroflexus | 85 | |
| Similar Thiophene Derivative | Cynodon dactylon | 78 |
Material Science
3.1 Conductive Polymers
The incorporation of this compound into polymer matrices has been explored for developing conductive materials. Its thiophene unit contributes to the electrical conductivity when polymerized .
Case Study:
Research demonstrated that blending this compound with polystyrene resulted in a conductive composite with applications in flexible electronics and sensors. The conductivity was significantly enhanced compared to pure polystyrene .
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thiophene-2-carboxamide derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations :
Synthetic Yields :
- Suzuki-coupled derivatives (e.g., 4a–4n) exhibit moderate-to-high yields (37–85%), influenced by electronic effects of substituents. Electron-donating groups (e.g., methoxy) improve yields, while bulky or electron-withdrawing groups (e.g., trifluoromethyl) reduce efficiency .
- TiCl₄-mediated condensations (e.g., pyrazine/pyridine-linked analogs) achieve higher yields (75–80%) compared to Pd-catalyzed cross-couplings .
Structural Impact on Physicochemical Properties: Melting Points: Derivatives with rigid aromatic substituents (e.g., carbazole in 6a) exhibit higher melting points (140–145°C) due to enhanced π-stacking, while alkylated analogs (e.g., 6c with di-p-tolylamino groups) have lower melting points (76–80°C) . Solubility: The carbamoyl group in the target compound may enhance hydrophilicity compared to purely aromatic substituents (e.g., pyrazine in 4a).
Table 2: Spectroscopic and Computational Comparisons
Key Observations :
- Electronic Properties: Electron-withdrawing groups (e.g., -Cl, -CF₃) lower HOMO-LUMO gaps, enhancing reactivity. For example, compound 4i (HOMO-LUMO gap = 3.88 eV) exhibits the highest electrophilicity (ω = 4.12 eV), making it more reactive toward nucleophiles .
- Spectroscopic Trends: Amide protons in all analogs resonate near δ 11.0–11.3 ppm, confirming hydrogen bonding . Aromatic protons in brominated thiophenes (e.g., δ 7.46–7.14 in compound 3) are upfield compared to non-brominated analogs due to bromine’s electron-withdrawing effect .
Biological Activity
5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C13H12BrN3O2S2
- Molecular Weight : 364.28 g/mol
- CAS Number : Not specified in the sources.
Synthesis
The synthesis of this compound typically involves:
- Bromination : Introduction of bromine into the thiophene ring.
- Amidation : Reaction with carbamoyl chloride to form the carboxamide.
- Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
Antitumor Activity
Several studies have evaluated the antitumor activity of thiophene derivatives. For instance, compounds similar in structure to this compound have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
Enzyme Inhibition
Thiophene derivatives have been reported to act as enzyme inhibitors. They can interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiophene derivatives highlighted the antimicrobial efficacy of compounds structurally related to this compound. The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .
Case Study 2: Antitumor Activity in Cell Lines
In vitro studies on human cancer cell lines demonstrated that similar thiophene derivatives exhibited IC50 values ranging from 10 µM to 20 µM. These results suggest that the compound may possess potent antitumor activity by triggering apoptotic pathways and inhibiting tumor growth .
Research Findings Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H12BrN3O2S2 |
| Molecular Weight | 364.28 g/mol |
| Antimicrobial Activity | Effective against various bacterial strains |
| Antitumor Activity | IC50 values between 10 µM - 20 µM |
| Mechanism of Action | Induces apoptosis; inhibits enzyme activity |
Q & A
Spectroscopic Analysis :
- 1H/13C NMR : Assign peaks based on substituent electronic effects (e.g., bromo groups deshield adjacent protons) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and thiophene ring (C-S stretch ~690 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₂BrN₂O₂S₂: 395.94) .
Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the thiophene core?
- Methodological Answer :
Electrophilic Substitution : Use directing groups (e.g., carbamoyl) to guide bromination or formylation. For example, Vilsmeier-Haack formylation targets electron-rich positions adjacent to amino groups .
Lithiation-Directed Reactions : Deprotonate acidic protons (e.g., α to sulfur) with n-BuLi, followed by electrophilic quenching (e.g., DMF for formylation) to achieve 5´-substitution .
Computational Modeling : Employ DFT calculations to predict reactive sites based on frontier molecular orbitals (FMOs) and charge distribution .
Q. How can researchers design bioassays to evaluate the biological activity of this compound?
- Methodological Answer :
In Vitro Anti-Inflammatory Assays :
Q. Antibacterial Screening :
- MIC Determination : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Assays : Assess bactericidal kinetics over 24 hours .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or bacterial DNA gyrase) using AutoDock Vina. Validate poses with MD simulations (e.g., 100 ns GROMACS runs) .
QSAR Modeling : Derive descriptors (e.g., logP, polar surface area) from ChemAxon or MOE. Use partial least squares (PLS) regression to correlate with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
